Methyl 2-cyclohexylpropanoate

Description

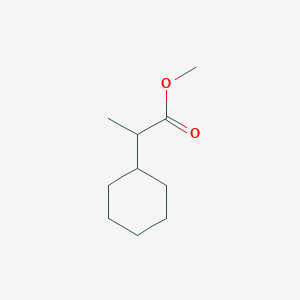

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl 2-cyclohexylpropanoate |

InChI |

InChI=1S/C10H18O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

PITZXGQDFXAZIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCC1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Cyclohexylpropanoate

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification represent classical and widely employed methods for the synthesis of esters like methyl 2-cyclohexylpropanoate. These processes are foundational in organic synthesis and can be adapted to achieve high yields of the target compound.

Acid-Catalyzed Esterification of 2-Cyclohexylpropionic Acid

The most direct route to this compound is the Fischer-Speier esterification of 2-cyclohexylpropionic acid with methanol (B129727). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or an organic acid like p-toluenesulfonic acid (TsOH). The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the methanol. The subsequent elimination of a water molecule yields the desired ester. masterorganicchemistry.comstudy.com

To drive the equilibrium towards the product side and maximize the yield, a large excess of methanol is often used, which can also serve as the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance through azeotropic distillation using a Dean-Stark apparatus, can be employed to achieve high conversion rates. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. For sterically hindered carboxylic acids, such as 2-cyclohexylpropionic acid, the choice of a suitable catalyst is crucial to overcome potential steric hindrance. googleapis.comgoogle.com

While specific data for the esterification of 2-cyclohexylpropionic acid is not extensively published, general conditions for Fischer esterification of similar carboxylic acids can be extrapolated.

General Parameters for Acid-Catalyzed Esterification

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Carboxylic Acid | 2-Cyclohexylpropionic Acid | - |

| Alcohol | Methanol (often in excess) | masterorganicchemistry.com |

| Catalyst | H₂SO₄, HCl, p-TsOH | masterorganicchemistry.com |

| Temperature | Reflux | studylib.net |

| Reaction Time | Several hours | - |

| Yield | Dependent on equilibrium shift | masterorganicchemistry.com |

Transesterification Processes Involving this compound

Transesterification is another viable method for the synthesis of this compound. This process involves the reaction of an ester of 2-cyclohexylpropionic acid with methanol in the presence of a catalyst. For instance, ethyl 2-cyclohexylpropanoate could be converted to the methyl ester by reaction with methanol. This equilibrium reaction can be catalyzed by either acids or bases. masterorganicchemistry.comorganic-chemistry.org

In base-catalyzed transesterification, a strong base such as sodium methoxide (B1231860) (NaOMe) is typically used. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This leads to a tetrahedral intermediate which then collapses, eliminating the original alkoxide group and forming the new methyl ester. To favor the formation of the desired product, a large excess of methanol is used to shift the equilibrium. youtube.com

Acid-catalyzed transesterification proceeds through a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

General Conditions for Transesterification

| Parameter | Acid-Catalyzed | Base-Catalyzed | Reference |

|---|---|---|---|

| Starting Ester | e.g., Ethyl 2-cyclohexylpropanoate | e.g., Ethyl 2-cyclohexylpropanoate | - |

| Alcohol | Methanol (excess) | Methanol (excess) | masterorganicchemistry.com |

| Catalyst | H₂SO₄, HCl | NaOMe, K₂CO₃ | masterorganicchemistry.comorganic-chemistry.org |

| Temperature | Reflux | Room temperature to reflux | - |

| Yield | High, dependent on equilibrium shift | organic-chemistry.org |

Catalytic Hydrogenation Routes to this compound

Catalytic hydrogenation offers a powerful alternative for the synthesis of this compound, particularly when starting from unsaturated or aromatic precursors. These methods typically involve the use of transition metal catalysts and a source of hydrogen.

Hydrogenation of Aromatic Precursors (e.g., Methyl 2-Phenylpropionate)

This compound can be synthesized by the catalytic hydrogenation of methyl 2-phenylpropionate. This reaction involves the reduction of the aromatic phenyl ring to a cyclohexyl ring. This transformation requires a catalyst that is active for arene hydrogenation, such as rhodium, ruthenium, or palladium, often supported on carbon (Pd/C) or alumina (B75360) (Rh/Al₂O₃). nih.govuplb.edu.ph

The reaction is typically carried out under elevated hydrogen pressure and temperature to overcome the stability of the aromatic ring. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, potentially leading to different diastereomers of the product. While specific studies on the hydrogenation of methyl 2-phenylpropionate to its cyclohexyl derivative are not abundant, the general principles of aromatic ring hydrogenation are well-established. nih.govresearchgate.netacs.org

Hydrogenation of Unsaturated Ester Precursors (e.g., Methyl Cinnamate)

A well-documented route to a closely related compound, methyl 3-cyclohexylpropanoate, involves the complete hydrogenation of methyl cinnamate (B1238496). This process involves the reduction of both the carbon-carbon double bond and the aromatic ring. This two-step reduction can often be achieved in a single process using a suitable catalyst and reaction conditions. google.com

Palladium and ruthenium catalysts are particularly effective for this transformation. For instance, hydrogenation of methyl cinnamate in the presence of a palladium on activated carbon catalyst can yield methyl 3-cyclohexylpropanoate in high purity and yield. google.com The reaction typically requires elevated temperatures and hydrogen pressures to ensure the complete saturation of both the alkene and the aromatic ring.

Optimization of Reaction Parameters in Hydrogenation Synthesis

The efficiency and selectivity of the hydrogenation processes for producing this compound are highly dependent on the optimization of several key reaction parameters. These include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and reaction time. google.com

For the hydrogenation of aromatic precursors, higher pressures and temperatures are generally required to achieve complete saturation of the aromatic ring. The catalyst support can also play a significant role in the activity and selectivity of the reaction. For instance, the use of palladium on carbon is a common choice for aromatic hydrogenations. perfumerflavorist.com

In the case of hydrogenating unsaturated esters like methyl cinnamate, a balance of conditions is necessary to ensure both the double bond and the aromatic ring are reduced. A patent for the preparation of methyl cyclohexyl-propionate from methyl cinnamate details the use of ruthenium and/or palladium catalysts. The process is carried out at temperatures ranging from 30 to 250 °C and hydrogen pressures from 1 to 100 bar, with reaction times spanning from 2 to 100 hours. This process can achieve purities greater than 99.5% and yields of about 99%. google.com

Optimized Parameters for Hydrogenation of Methyl Cinnamate to Methyl Cyclohexyl-propionate

| Parameter | Value/Range | Reference |

|---|---|---|

| Precursor | Methyl Cinnamate | google.com |

| Catalyst | Ruthenium and/or Palladium (e.g., 5% Pd/C) | google.com |

| Catalyst to Substrate Ratio (w/w) | 0.0001:1 to 0.1:1 | google.com |

| Temperature | 30 - 250 °C (preferably 60 - 200 °C) | google.com |

| Hydrogen Pressure | 1 - 100 bar (preferably 10 - 20 bar) | google.com |

| Reaction Time | 2 - 100 hours (preferably 5 - 40 hours) | google.com |

| Purity | >99.5% | google.com |

| Yield | ~99% | google.com |

Novel Synthetic Pathways and Mechanistic Investigations

The quest for more efficient, sustainable, and versatile methods for the synthesis of esters like this compound has led to the exploration of novel synthetic strategies. These modern approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the generation of stoichiometric byproducts. This section delves into one-pot condensation reactions and the use of alternative precursors and reaction conditions.

One-Pot Condensation Reactions Utilizing Cyclohexylpropanoate Derivatives

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. While specific one-pot syntheses leading directly to this compound are not extensively documented, the principles of one-pot reactions can be applied to its formation. For instance, a hypothetical one-pot process could involve the in-situ generation of 2-cyclohexylpropanoic acid followed by immediate esterification.

A plausible approach could start from a suitable cyclohexyl precursor that undergoes a carbon-carbon bond-forming reaction to introduce the propanoate side chain, followed by esterification in the same reaction vessel. For example, the reaction of a cyclohexyl Grignard reagent with a suitable three-carbon electrophile, followed by oxidation and subsequent esterification with methanol in a single pot, represents a potential, albeit challenging, synthetic design.

The development of such one-pot methodologies often relies on the careful selection of catalysts and reaction conditions that are compatible with multiple transformation steps. For example, a bifunctional catalyst that can promote both the initial C-C bond formation and the final esterification would be highly desirable. While the direct application to this compound is an area for future research, the principles of one-pot synthesis are a cornerstone of modern organic chemistry and offer a promising avenue for the streamlined production of this and related esters.

Exploration of Alternative Precursors and Reaction Conditions

Beyond the traditional route of esterifying 2-cyclohexylpropanoic acid, researchers are exploring alternative precursors and reaction conditions to synthesize this compound. These alternative pathways may offer advantages in terms of starting material availability, reaction efficiency, and stereochemical control.

One such alternative involves the alkylation of a cyclohexylacetic acid ester . In this approach, a readily available precursor such as methyl cyclohexylacetate can be deprotonated at the alpha-position using a strong base, like lithium diisopropylamide (LDA), to form an enolate. This enolate can then be reacted with a methylating agent, such as methyl iodide, to introduce the methyl group at the 2-position, yielding this compound. The success of this method hinges on the efficient and regioselective formation of the enolate and the subsequent alkylation step.

Another promising avenue is the conjugate addition to an α,β-unsaturated ester . A cyclohexyl nucleophile, such as a cyclohexyl Grignard reagent in the presence of a copper catalyst (to favor 1,4-addition), could be added to methyl crotonate. This reaction, known as a Michael addition, would form the carbon-carbon bond at the beta-position of the ester, directly leading to the desired carbon skeleton. Subsequent protonation of the resulting enolate would yield this compound. This method offers a convergent approach to the target molecule.

Furthermore, the hydrogenation of an unsaturated precursor presents another viable route. For example, Methyl 2-(cyclohexenyl)propanoate or Methyl 2-(cyclohexylidene)propanoate could be synthesized and then subjected to catalytic hydrogenation. This would saturate the cyclohexene (B86901) ring or the exocyclic double bond, respectively, to afford the final product. This strategy is particularly useful if the unsaturated precursors are more readily accessible than 2-cyclohexylpropanoic acid.

The exploration of these alternative precursors is often coupled with the investigation of novel reaction conditions. This includes the use of advanced catalytic systems, such as organocatalysts or transition-metal complexes, to improve reaction rates, yields, and selectivities. For example, recent advances in esterification have focused on the use of solid acid catalysts, which offer advantages in terms of separation and reusability. While the classic Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, remains a fundamental method, modern variations continue to be developed to address challenges such as sterically hindered substrates. mdpi.comresearchgate.netresearchgate.netorganic-chemistry.org The mechanism of the Fischer-Speier esterification is a well-understood, multi-step process involving protonation of the carbonyl group, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.comresearchgate.netscienceinfo.com

The development of new methods for the esterification of sterically hindered acids and the use of alternative reagents continue to be active areas of research, with the goal of providing milder and more efficient synthetic routes. nih.govacs.orgresearchgate.net These ongoing efforts are crucial for expanding the synthetic chemist's toolkit for the preparation of compounds like this compound.

Interactive Data Table: Synthetic Methodologies for this compound

| Synthetic Method | Precursors | Reagents & Catalyst | General Conditions | Anticipated Yield |

| Fischer-Speier Esterification | 2-Cyclohexylpropanoic acid, Methanol | H₂SO₄ or other strong acid catalyst | Reflux, excess methanol | Good to Excellent |

| Alkylation of Ester Enolate | Methyl cyclohexylacetate, Methyl iodide | Lithium diisopropylamide (LDA) | Anhydrous conditions, low temperature | Moderate to Good |

| Conjugate Addition | Methyl crotonate, Cyclohexyl Grignard reagent | Copper (I) salt (e.g., CuI) | Anhydrous ether solvent, low temperature | Moderate to Good |

| Hydrogenation | Methyl 2-(cyclohexenyl)propanoate | H₂, Pd/C or other hydrogenation catalyst | Pressurized H₂ atmosphere | Good to Excellent |

Spectroscopic and Structural Elucidation of Methyl 2 Cyclohexylpropanoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like methyl 2-cyclohexylpropanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular skeleton, including proton environments, carbon framework, and atom-to-atom connectivity. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the local electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring protons, according to the n+1 rule.

Key expected resonances include a singlet for the methoxy (B1213986) (-OCH₃) protons, deshielded by the adjacent oxygen atom. The single proton on the carbon alpha to the carbonyl group (-CH(C₆H₁₁)-COO) would appear as a multiplet due to coupling with protons on both the cyclohexyl ring and the adjacent methyl group. The methyl group on the propanoate chain (-CH-CH₃) would likely appear as a doublet. The eleven protons on the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum. pdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is characteristically found far downfield. The methoxy carbon (-OCH₃) and the carbon alpha to the carbonyl group also have distinct chemical shifts. The remaining carbons, including the methyl carbon of the propanoate group and the six carbons of the cyclohexyl ring, would appear in the upfield aliphatic region of the spectrum. illinois.edu

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOCH₃ | ~3.65 | Singlet (s) | N/A |

| -CH -COO | ~2.2 - 2.4 | Multiplet (m) | - |

| -CH-CH₃ | ~1.15 | Doublet (d) | ~7.0 |

| Cyclohexyl (-CH -) | ~1.6 - 1.9 | Multiplet (m) | - |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~175 - 177 |

| -COOC H₃ | ~51 - 52 |

| -C H-COO | ~45 - 50 |

| Cyclohexyl C1 | ~40 - 45 |

| Cyclohexyl C2-C6 | ~25 - 35 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nist.gov

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent and diagnostic absorption band is the intense C=O (carbonyl) stretch of the saturated ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other key absorptions include the C-O stretching vibrations, which appear as two bands in the 1300-1000 cm⁻¹ region. The spectrum is also characterized by strong C-H stretching vibrations from the numerous sp³-hybridized C-H bonds of the cyclohexyl and propanoate moieties, which are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups are expected in the 1470-1365 cm⁻¹ region. nih.govnist.gov

Raman Spectroscopy: The Raman spectrum provides complementary information to the IR spectrum. While the selection rules differ, many of the same vibrational modes are active. iau.ir The C=O stretch is typically a weaker and less diagnostic band in the Raman spectrum compared to IR. However, the C-H stretching and bending modes, as well as the C-C skeletal vibrations of the cyclohexyl ring, often produce strong and well-defined Raman signals, making it a useful tool for characterizing the aliphatic portions of the molecule. globalresearchonline.net

Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H (Aliphatic) | Stretching | IR / Raman | 2850 - 2960 | Strong (IR), Strong (Raman) |

| C=O (Ester) | Stretching | IR | 1735 - 1750 | Strong, Sharp |

| C-H (Alkyl) | Bending | IR / Raman | 1365 - 1470 | Medium |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₈O₂), the exact mass is 170.13 g/mol .

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo various fragmentation processes. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural clues. libretexts.org

Common fragmentation pathways for esters include:

Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. Loss of the methoxy radical (·OCH₃) would result in an acylium ion at m/z 139 ([M-31]⁺). Cleavage on the other side of the carbonyl is also possible.

Loss of the Cyclohexyl Group: A major fragmentation pathway is often the cleavage of the bond connecting the substituent to a ring. msu.edu Loss of the cyclohexyl radical (·C₆H₁₁) would yield a fragment at m/z 87. Conversely, the formation of the cyclohexyl cation itself would result in a prominent peak at m/z 83.

McLafferty Rearrangement: This rearrangement is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. miamioh.edu In this compound, a hydrogen atom from the cyclohexyl ring could potentially participate in this rearrangement, leading to the loss of a neutral molecule and the formation of a characteristic radical cation.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₀H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [M - OCH₃]⁺ | α-cleavage, loss of methoxy radical |

| 115 | [M - C₄H₇]⁺ | Ring fragmentation |

| 87 | [CH₃CHCOOCH₃]⁺ | Loss of cyclohexyl radical |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 59 | [COOCH₃]⁺ | α-cleavage |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Gas Chromatography, UHPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given its volatility, gas chromatography is the preferred method for the analysis of this compound. epa.gov The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is generally suitable. copernicus.org A Flame Ionization Detector (FID) provides high sensitivity for quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities. Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. gmu.edu

Ultra-High-Performance Liquid Chromatography (UHPLC): While GC is more common for this type of analyte, reverse-phase UHPLC could also be employed. This technique would involve a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Separation occurs based on the compound's differential partitioning between the two phases.

Typical Gas Chromatography (GC) Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow rate (~1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Theoretical and Computational Studies on Methyl 2 Cyclohexylpropanoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. nih.gov DFT has proven to be a popular and effective methodology for computing the electronic properties of molecules in various states. nih.govnih.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties, which are key to predicting chemical behavior.

While specific DFT studies on Methyl 2-cyclohexylpropanoate are not prominent in the literature, extensive research on structurally similar molecules, such as Methyl 2-methoxycyclohex-3-ene-1-carboxylate, demonstrates the potential of this approach. researchgate.netdntb.gov.ua For such compounds, DFT is used to analyze the stability of different stereoisomers and to study their optimized molecular structures. researchgate.netdntb.gov.ua

Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netdntb.gov.ua A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP study helps in analyzing the molecule's surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.netdntb.gov.ua This information is crucial for predicting how the molecule will interact with other reagents.

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Energy of the outermost electron orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Molecular Modeling and Dynamics Simulations for Conformation and Intermolecular Interactions

Molecular modeling and Molecular Dynamics (MD) simulations are computational techniques used to analyze the physical movements and interactions of atoms and molecules over time. mdpi.com These methods are essential for understanding the conformational flexibility and intermolecular interactions of compounds like this compound.

MD simulations can predict the most stable conformations of the molecule by exploring its potential energy surface. For a molecule with a flexible cyclohexyl ring and a rotatable ester group, identifying the preferred spatial arrangement is key to understanding its physical properties and biological interactions. The simulation provides insights into the dynamic behavior of the molecule, showing how it flexes and changes shape in a physiological environment. mdpi.com

Furthermore, these simulations are powerful tools for studying intermolecular interactions. dntb.gov.ua By modeling the compound in the presence of other molecules (like solvents or biological receptors), MD can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com This analysis is critical for predicting how the molecule will behave in different media and for designing molecules with specific binding affinities. dntb.gov.ua

Mechanistic Insights from Computational Approaches in Catalytic Reactions

Computational chemistry is a vital tool for elucidating the complex mechanisms of catalytic reactions. rsc.orgsaudijournals.com For the synthesis of esters like this compound, computational approaches, especially DFT, can provide detailed mechanistic insights that are often difficult to obtain through experimental methods alone. saudijournals.commdpi.com

These studies can map the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. By calculating the energy of each of these species, a comprehensive reaction energy profile can be constructed. rsc.org This profile reveals the activation energies for each step of the reaction, allowing chemists to identify the rate-determining step and understand how a catalyst influences the reaction kinetics. mdpi.com

For example, in palladium-catalyzed reactions for the synthesis of related esters and carbamates, computational studies have been used to confirm the role of the catalyst in stabilizing intermediates and lowering activation barriers. mdpi.comresearchgate.net Such analyses can validate proposed mechanisms and guide the development of more efficient and selective catalysts by providing a molecular-level understanding of how the catalyst and substrates interact. rsc.org

Green Chemistry Metrics and Environmental Impact Assessment of Synthetic Routes (e.g., EATOS software)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org To quantify the "greenness" of a synthetic route, a variety of metrics have been developed. semanticscholar.orgmdpi.com These metrics provide a framework for assessing the environmental impact of chemical processes beyond simple reaction yield. acs.orgwhiterose.ac.uk

Common mass-based metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.comwhiterose.ac.uk PMI, which is the ratio of the total mass of materials used to the mass of the final product, is considered a key green metric, particularly in the pharmaceutical industry. acs.org

Software tools have been developed to simplify the complex task of evaluating the environmental impact of a synthesis. One such tool is the Environmental Assessment Tool for Organic Syntheses (EATOS). uni-oldenburg.deuni-oldenburg.de EATOS has been specifically used to evaluate the environmental impact of the synthesis of methyl cyclohexylpropanoate. nih.gov The software assesses a chemical reaction based on the quantities of reactants, reagents, solvents, and catalysts used, as well as their specific properties like toxicity and price, to generate a comprehensive environmental impact assessment. uni-oldenburg.de This allows for the comparison of different synthetic routes to identify more sustainable alternatives.

| Metric | Formula | Ideal Value | Focus |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | 100% | Measures the efficiency of reactant atom incorporation into the final product. |

| E-Factor | Total mass of waste / Mass of product | 0 | Quantifies the amount of waste generated per unit of product. |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Considers all materials used in a process, including water, solvents, and reagents. |

| Reaction Mass Efficiency (RME) | (Mass of product / Mass of all reactants) x 100% | 100% | Accounts for both atom economy and chemical yield. |

Chemical Reactivity and Transformations of Methyl 2 Cyclohexylpropanoate

Hydrolysis Pathways and Kinetics to 2-Cyclohexylpropionic Acid

The hydrolysis of Methyl 2-cyclohexylpropanoate to its corresponding carboxylic acid, 2-Cyclohexylpropionic Acid, is a fundamental transformation. This reaction can be catalyzed by either acid or alkali.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion. An acid-base reaction between the carboxylic acid and the methoxide ion drives the reaction to completion. This process follows second-order kinetics, being first-order in both the ester and the hydroxide ion.

| Condition | Catalyst | Rate Law | Overall Order | Reversibility |

|---|---|---|---|---|

| Acidic | H₃O⁺ | Rate = k[Ester][H₃O⁺] | Second | Reversible |

| Basic | OH⁻ | Rate = k[Ester][OH⁻] | Second | Irreversible |

Functional Group Interconversions at the Ester Moiety

The ester functional group of this compound is a versatile handle for various chemical modifications.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) under acidic conditions will yield Ethyl 2-cyclohexylpropanoate and methanol (B129727). This equilibrium-driven reaction often requires the use of the new alcohol as the solvent to shift the equilibrium towards the desired product.

Reduction: The ester can be reduced to a primary alcohol, 2-cyclohexylpropan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. pressbooks.pub The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde.

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide. This transformation is generally slower than hydrolysis and often requires heating. The reaction with ammonia would yield 2-cyclohexylpropanamide.

| Reaction | Reagent | Product |

|---|---|---|

| Transesterification | R'OH, H⁺ or R'O⁻ | Alkyl 2-cyclohexylpropanoate |

| Reduction | 1. LiAlH₄, 2. H₂O | 2-Cyclohexylpropan-1-ol |

| Amidation | NH₃ or R'NH₂ or R'₂NH | 2-Cyclohexylpropanamide |

Cyclohexane (B81311) Ring Transformations and Derivatization

While the cyclohexane ring is a saturated and relatively inert hydrocarbon, it can undergo transformations under specific conditions. The presence of the propanoate substituent can influence the regioselectivity of these reactions.

Dehydrogenation: Catalytic dehydrogenation can introduce unsaturation into the cyclohexane ring, potentially leading to the formation of aromatic compounds. This typically requires high temperatures and a catalyst such as platinum on carbon (Pt/C). The dehydrogenation activity can be influenced by the presence and position of alkyl substituents on the ring. pressbooks.pub

Halogenation: Free-radical halogenation, using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of UV light, can introduce halogen atoms onto the cyclohexane ring. Substitution can occur at various positions, with the tertiary C-H bond at the point of attachment of the propanoate group being a potential site of reaction, alongside the secondary C-H bonds of the ring. The selectivity of the halogenation depends on the halogen used, with bromination being more selective than chlorination.

Oxidation: Strong oxidizing agents can open the cyclohexane ring. For instance, oxidation with hot, concentrated nitric acid or potassium permanganate (B83412) can lead to the formation of dicarboxylic acids, such as adipic acid derivatives, although this is a harsh process that can also affect other parts of the molecule.

Reactions Involving the Propanoate Backbone

The propanoate portion of the molecule contains an α-carbon (the carbon adjacent to the carbonyl group) which is a key site for reactivity.

Enolate Formation and Alkylation: The α-hydrogen on the propanoate backbone is acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile and can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. libretexts.org For example, reaction of the enolate of this compound with methyl iodide would yield Methyl 2-cyclohexyl-2-methylpropanoate.

Claisen Condensation: In the presence of a suitable base, such as an alkoxide, esters with α-hydrogens can undergo a Claisen condensation. libretexts.orglibretexts.org This reaction involves the nucleophilic attack of an enolate of one ester molecule on the carbonyl group of another, leading to the formation of a β-keto ester. A crossed Claisen condensation can also be performed with another ester that lacks α-hydrogens.

| Reaction | Key Reagents | Intermediate | Product Type |

|---|---|---|---|

| Alkylation | 1. LDA, 2. R-X | Enolate | α-Alkylated Ester |

| Claisen Condensation | NaOR', R'OH | Enolate | β-Keto Ester |

Asymmetric Synthesis Approaches to Chiral Cyclohexylpropanoate Derivatives

Stereoselective Catalytic Hydrogenation Strategies

One of the most direct methods for preparing saturated cyclohexyl rings is through the hydrogenation of an aromatic precursor. google.com The synthesis of methyl cyclohexyl-propionate can be achieved by hydrogenating methyl cinnamate (B1238496) in the presence of a ruthenium and/or palladium catalyst. google.com This process typically occurs at temperatures between 30 to 250°C and hydrogen pressures of 1 to 100 bar, yielding a product with high purity. google.com

For achieving stereoselectivity, the process must be guided by a chiral influence. Transition metal-catalyzed asymmetric hydrogenation represents a powerful methodology for this purpose. nih.gov Research has shown that the catalytic hydrogenation of precursors like (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates can be highly diastereoselective. nih.gov Using supported rhodium and ruthenium catalysts, this reaction yields (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess (de) of up to 96%. nih.gov The stereochemical outcome is dictated by the conformation of the substrate, where a chiral auxiliary group shields one face of the aromatic ring, forcing the catalyst to adsorb and deliver hydrogen to the less sterically hindered face. nih.gov

The field has seen significant advancements with the development of sophisticated catalyst systems. For instance, rhodium complexes with specialized ligands, such as Rh-ArcPhos, have proven efficient in the asymmetric hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives, achieving up to 96% enantiomeric excess (ee). rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation has been developed for producing chiral tetrahydroquinoxaline derivatives, where simply changing the solvent can selectively yield either the (R) or (S) enantiomer with excellent ee. nih.gov These advanced catalytic systems, often involving ruthenium, rhodium, and iridium, are central to the modern synthesis of chiral molecules. nih.gov

| Catalyst System | Substrate Type | Key Finding | Reference |

| Ruthenium/Palladium | Methyl Cinnamate | Direct hydrogenation to methyl cyclohexyl-propionate. | google.com |

| Rhodium/Ruthenium (supported) | (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates | Diastereoselective hydrogenation with up to 96% de. | nih.gov |

| Rh-ArcPhos | Cyclic dehydroamino acid derivatives | Achieves up to 96% ee for products with two contiguous chiral centers. | rsc.org |

| Iridium-based catalyst | Quinoxalines | Solvent-controlled selective synthesis of (R) or (S) enantiomers with >90% ee. | nih.gov |

Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

A prominent example relevant to cyclohexyl derivatives involves the hydrogenation of a benzoyl precursor attached to a pyroglutamate (B8496135) auxiliary. nih.gov The stable conformation of this molecule, confirmed by NMR spectroscopy and X-ray analysis, shows that the carbonyl group of the pyroglutamate auxiliary effectively blocks one face of the aromatic ring. nih.gov This steric hindrance directs the hydrogenation catalyst to the opposite face, resulting in a highly diastereoselective reaction. nih.gov

Other widely used chiral auxiliaries include oxazolidinones, often referred to as Evans auxiliaries. wikipedia.org These are particularly powerful in controlling the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net In a typical application, the acyl group attached to the oxazolidinone is converted to a (Z)-enolate, which then reacts with an electrophile. wikipedia.org The substituent on the chiral auxiliary blocks one face of the enolate, leading to a highly diastereoselective transformation that can establish two adjacent stereocenters simultaneously. wikipedia.org

In the context of synthesizing cyclohexyl-containing molecules, novel cyclohexyl-based auxiliaries have also been developed. For example, trans-2-tritylcyclohexanol (TTC) has been identified as a highly effective chiral controller in permanganate-mediated oxidative cyclization reactions, achieving a diastereomeric ratio of approximately 97:3. researchgate.netsoton.ac.uk

| Chiral Auxiliary | Type of Reaction Controlled | Mechanism of Induction | Reference |

| Pyroglutamate | Catalytic Hydrogenation | Shields one face of the aromatic ring, directing catalyst approach. | nih.gov |

| Oxazolidinones (Evans) | Alkylation, Aldol Reactions | Steric hindrance from a substituent blocks one face of the enolate. | wikipedia.orgresearchgate.net |

| trans-2-Tritylcyclohexanol (TTC) | Oxidative Cyclization | Acts as a highly effective chiral controller, leading to high diastereoselectivity. | researchgate.netsoton.ac.uk |

| 8-phenylmenthol | Ene Reactions | Provides facial bias in reactions of derived glyoxylate (B1226380) esters. | wikipedia.org |

Enzymatic and Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild conditions. capes.gov.br This approach is increasingly used for the synthesis of enantiomerically pure compounds, including precursors for molecules like methyl 2-cyclohexylpropanoate. manchester.ac.uk

Enzymes such as lipases and monooxygenases are particularly relevant. Lipases can be used in the enantioselective synthesis of chiral building blocks. For instance, a lipase-mediated Baeyer-Villiger oxidation is a key step in a chemo-enzymatic pathway to produce chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from renewable resources. mdpi.com Similarly, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the synthesis of esters like methyl propanoate. rsc.org Cyclohexanone (B45756) monooxygenase (CHMO), a type of BVMO, is specifically used for oxidations of cyclohexyl systems. researchgate.net

These enzymatic methods offer a sustainable alternative to traditional chemical routes, which may require harmful reagents. mdpi.com Modern biocatalysis often employs one-pot cascade reactions, where multiple enzymatic steps are combined to improve efficiency and reduce waste. rsc.org For example, a system can be designed to convert a starting material like L-phenylalanine into either the (R)- or (S)-enantiomer of a target molecule through a sequence of deamination, decarboxylation, and asymmetric amination steps. rsc.org

| Enzyme Class | Reaction Type | Example Application | Reference |

| Lipase | Baeyer-Villiger Oxidation | Synthesis of chiral epoxides from lactones. | mdpi.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation (Ester Synthesis) | Production of methyl propanoate from a ketone precursor. | rsc.org |

| Cyclohexanone Monooxygenase (CHMO) | Baeyer-Villiger Oxidation | Oxidation of cyclohexanone and related cyclic ketones. | researchgate.net |

| Amine Transaminase (ATA) | Asymmetric Reductive Amination | Conversion of a ketone to a chiral amine in a cascade reaction. | rsc.org |

Enantiomeric Separation and Purity Determination Methods (e.g., Chiral Chromatography)

When a synthesis results in a mixture of enantiomers (a racemate), a resolution step is required to isolate the desired stereoisomer. Chiral chromatography is a powerful and widely used technique for this purpose. gcms.cz This method can be applied analytically to determine the enantiomeric purity (e.g., enantiomeric excess) of a sample or on a preparative scale to separate the enantiomers. sigmaaldrich.com

Separation is achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by using a chiral additive in the mobile phase. sigmaaldrich.commdpi.com Cyclodextrins and their derivatives are common chiral selectors due to their toroidal structure, which has a hydrophobic interior cavity and a hydrophilic exterior. sigmaaldrich.com An analyte can fit into the cavity, and chiral recognition arises from differential interactions. sigmaaldrich.com For example, the enantiomers of α-cyclohexylmandelic acid and its methyl ester have been successfully separated on an achiral column using hydroxypropyl-β-cyclodextrin as a chiral mobile phase additive. scispace.com

Other types of CSPs include those based on macrocyclic glycopeptides like teicoplanin, which are effective for separating various compounds, including aryloxyphenoxypropanoic acids. nih.gov The choice of mobile phase is also critical; polar ionic mode (PIM), which uses a polar organic solvent with salt additives, is well-suited for LC-MS applications. sigmaaldrich.com

Besides HPLC and GC, other techniques like Capillary Electrophoresis (CE) can also provide baseline resolution of enantiomers, often using cyclodextrins as a complexing agent. nih.gov For larger-scale separations, specialized methods like high-speed counter-current chromatography (HSCCC) with biphasic chiral recognition have been developed. nih.gov

| Technique | Chiral Selector / Phase | Principle of Separation | Application Example | Reference |

| Chiral HPLC (Mobile Phase Additive) | Hydroxypropyl-β-cyclodextrin | Differential inclusion complexation of enantiomers with the cyclodextrin (B1172386) in the mobile phase. | Separation of methyl α-cyclohexylmandelate enantiomers. | scispace.com |

| Chiral HPLC (CSP) | Teicoplanin (Glycopeptide) | Enantiomers interact differently with the chiral stationary phase. | Resolution of an aryloxyphenoxypropanoic acid. | nih.gov |

| Chiral GC (CSP) | Derivatized Cyclodextrin | Separation of volatile enantiomers based on differential partitioning into the chiral stationary phase. | General separation of enantiomeric compounds. | gcms.cz |

| Capillary Electrophoresis (CE) | Hydroxypropyl-β-cyclodextrin | Different electrophoretic mobility of the enantiomer-cyclodextrin inclusion complexes. | Separation of R- and S-isomers of an antitumor agent. | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Biphasic Chiral Selectors (e.g., Tartrate and Cyclodextrin) | Partitioning of enantiomers between two immiscible liquid phases containing different chiral selectors. | Preparative separation of α-cyclohexylmandelic acid enantiomers. | nih.gov |

Catalytic Applications in Methyl 2 Cyclohexylpropanoate Chemistry

The synthesis and transformation of Methyl 2-cyclohexylpropanoate rely on various catalytic strategies. These methods are essential for achieving high efficiency, selectivity, and yield in key chemical processes such as hydrogenation, esterification, and hydrolysis. Catalysis in this context can be broadly categorized into heterogeneous and homogeneous systems, alongside the fundamental roles of acid and base catalysts.

Environmental and Green Chemistry Considerations

Life Cycle Assessment of Methyl 2-cyclohexylpropanoate Production and Waste Minimization

A comprehensive Life Cycle Assessment (LCA) for the production of this compound would evaluate the environmental impacts associated with every stage of its life, from raw material extraction to synthesis, use, and final disposal. While a specific LCA for this compound is not publicly available, a general assessment for specialty esters can be outlined. scispace.comsemanticscholar.orgethz.chspecialty-chemicals.eu

The production of specialty chemicals often involves multi-step syntheses, which can have significant environmental footprints due to energy consumption, solvent use, and waste generation. ethz.ch Key stages in the life cycle of this compound would include:

Raw Material Acquisition: The environmental impact of producing the starting materials, 2-cyclohexylpropanoic acid and methanol (B129727).

Manufacturing: The energy and solvent usage in the esterification process, as well as any waste generated from the reaction and purification steps.

Use Phase: The environmental fate and potential emissions during its application.

End-of-Life: The biodegradability and potential for recycling or disposal of the compound and any products containing it.

Waste Minimization in the production of esters is a critical aspect of green chemistry. researchgate.net Traditional esterification processes often use stoichiometric amounts of strong acids as catalysts, leading to corrosive waste streams and difficult separations. Modern approaches focus on:

Catalyst Selection: Utilizing heterogeneous catalysts (e.g., solid acid resins) that can be easily separated and reused, minimizing waste.

Solvent Reduction: Employing solvent-free reaction conditions or using greener solvents that are less toxic and more easily recycled.

Process Optimization: Improving reaction conditions to maximize yield and minimize the formation of byproducts.

Principles of Green Chemistry in Synthetic Design and Process Intensification

The synthesis of this compound can be designed and optimized according to the twelve principles of green chemistry to minimize its environmental impact. youtube.comresearchgate.netacs.orgnih.govmagtech.com.cngreenchemistry-toolkit.org

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis Design |

| 1. Prevention | Design the synthesis to minimize waste generation from the outset. |

| 2. Atom Economy | The esterification reaction itself has a high atom economy, but byproducts from side reactions should be minimized. |

| 3. Less Hazardous Chemical Syntheses | Use non-toxic and non-corrosive catalysts and solvents. For example, replacing sulfuric acid with a solid acid catalyst. |

| 5. Safer Solvents and Auxiliaries | If a solvent is necessary, choose one with a low environmental impact, or design a solvent-free process. |

| 6. Design for Energy Efficiency | Conduct the reaction at lower temperatures and pressures, possibly with the aid of a more efficient catalyst. ijesd.org |

| 9. Catalysis | Utilize highly selective and reusable catalysts, such as enzymes or solid acids, over stoichiometric reagents. mdpi.comnih.gov |

Process Intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. nih.govpitt.edusphinxsai.comresearchgate.net For the production of this compound, process intensification could involve:

Continuous Flow Reactors: Replacing traditional batch reactors with continuous flow systems can improve heat and mass transfer, leading to better control, higher yields, and reduced waste.

Reactive Distillation: Combining the reaction and separation steps into a single unit can increase efficiency and reduce energy consumption by continuously removing the water byproduct, thus driving the equilibrium towards the product side.

Membrane Reactors: Using membranes to selectively remove water from the reaction mixture can also shift the equilibrium and enhance the conversion to the desired ester. nih.gov

By integrating these green chemistry and process intensification strategies, the production of this compound can be made more sustainable and environmentally friendly.

Advanced Derivatives and Analogues of Methyl 2 Cyclohexylpropanoate

Synthesis and Characterization of Substituted Cyclohexylpropanoates

The synthesis of substituted cyclohexylpropanoates can be achieved through various established and novel chemical methodologies. A primary route involves the esterification of the corresponding substituted cyclohexylpropanoic acid. This can be accomplished via classic Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst. youtube.com Alternatively, for more sensitive substrates, milder methods such as reaction with diazomethane (B1218177) or the use of coupling agents can be employed.

Another significant synthetic strategy involves the catalytic hydrogenation of substituted phenylpropanoates. For instance, the aromatic ring of a methyl 2-phenylpropanoate (B8470279) derivative can be saturated using catalysts like platinum oxide (PtO₂) or rhodium on carbon, yielding the corresponding cyclohexyl derivative. This method is particularly useful for creating stereochemically defined compounds by starting with chiral aromatic precursors. acs.org

The synthesis of more complex derivatives, such as polycarboxylic acids of the cyclohexane (B81311) series, has also been explored through liquid-phase catalytic hydrogenation of the corresponding aromatic anhydrides. epa.gov These poly-acid derivatives can then be selectively esterified to produce a range of substituted cyclohexylpropanoate analogues. A study highlighted the use of heterogeneous catalysts like TiO₂ for the efficient synthesis of cyclohexyl esters from fatty and petroleum acids, a method applicable to producing various substituted esters under optimized conditions of temperature and molar ratios. researchgate.net

Characterization of these synthesized derivatives relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, verifying the presence of the cyclohexyl and propanoate moieties, and determining the position and stereochemistry of substituents. For example, the coupling constants between protons on the cyclohexane ring can help elucidate the conformation of the ring and the relative orientation of substituents. acs.org

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch, confirming the presence of the propanoate group.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula.

Gas Chromatography (GC): GC is often used to assess the purity of the synthesized esters and to monitor the progress of the synthesis reaction. mdpi.com

| Technique | Purpose | Key Observables for Methyl 2-Cyclohexylpropanoate Derivatives |

|---|---|---|

| ¹H NMR | Structural Elucidation | Signals for cyclohexyl ring protons (typically 1.0-2.0 ppm), methoxy (B1213986) group (~3.7 ppm), and propanoate chain protons. |

| ¹³C NMR | Carbon Skeleton Mapping | Signal for ester carbonyl carbon (~175 ppm), methoxy carbon (~52 ppm), and carbons of the cyclohexyl ring. |

| IR Spectroscopy | Functional Group Identification | Strong C=O stretch (1730-1750 cm⁻¹), C-O stretch (~1100-1300 cm⁻¹). |

| Mass Spectrometry | Molecular Weight and Formula Determination | Molecular ion peak [M]⁺ corresponding to the mass of the derivative. |

Incorporation into Complex Molecular Architectures

The cyclohexylpropanoate motif, valued for its lipophilicity and defined three-dimensional structure, is a desirable building block for incorporation into more complex molecular architectures. Its presence can significantly influence the pharmacological and material properties of the final molecule. The synthesis of these larger structures often involves multi-step sequences where a functionalized cyclohexylpropanoate derivative is coupled with other molecular fragments.

One prominent area of application is in peptide and peptidomimetic chemistry. The amino acid analogue, cyclohexylalanine (Cha), which shares the core structure, is frequently incorporated into peptide sequences. nih.govnih.gov The bulky and hydrophobic cyclohexyl side chain can enhance the peptide's metabolic stability by sterically hindering enzymatic degradation. nih.gov Furthermore, it can promote specific secondary structures, such as α-helices, and mediate interactions with hydrophobic biological targets like cell membranes or receptor binding pockets. nih.govacs.org For example, cyclohexylalanine-containing peptides have been designed to target cardiolipin (B10847521) in mitochondrial membranes, demonstrating the role of this moiety in directing molecular interactions within complex biological systems. nih.govacs.org

In the synthesis of such complex molecules, a protected form of a cyclohexylpropanoate derivative, such as Boc-L-cyclohexylalanine methyl ester, serves as a key intermediate. chemimpex.com Standard peptide synthesis protocols, including solid-phase peptide synthesis (SPPS), are used to sequentially add amino acids, including the cyclohexylalanine unit, to build the desired complex peptide chain. nih.govprepchem.com

Beyond peptides, the principles of organic synthesis allow for the cyclohexylpropanoate unit to be integrated into other complex structures, such as natural product analogues or functional polymers. For instance, cyclohexylcarbamic acid aryl esters have been synthesized as inhibitors for enzymes like fatty acid amide hydrolase, where the cyclohexyl group plays a critical role in binding interactions. escholarship.org The synthesis of these molecules involves reacting a substituted phenol (B47542) with cyclohexyl isocyanate, demonstrating how the cyclohexyl moiety can be strategically placed within a larger scaffold to achieve a specific biological function. escholarship.org

Amino Acid and Peptide Conjugates (e.g., Methyl 2-amino-3-cyclohexylpropanoate)

The conjugation of the cyclohexylpropanoate scaffold to amino acids and peptides is a key strategy for developing novel therapeutic agents and research tools. The most direct analogue used in this context is Methyl 2-amino-3-cyclohexylpropanoate, commonly known as cyclohexylalanine methyl ester. This molecule is essentially the amino acid L-cyclohexylalanine (Cha) with its carboxylic acid group protected as a methyl ester.

The synthesis of these conjugates typically employs solid-phase peptide synthesis (SPPS). nih.gov In this method, the N-terminus of the cyclohexylalanine derivative is protected, often with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to allow for controlled, sequential coupling. chemimpex.comprepchem.com

The general synthetic cycle involves:

Deprotection: The N-terminal protecting group of a resin-bound amino acid or peptide is removed.

Coupling: The protected cyclohexylalanine (or its ester) is activated at its C-terminus using coupling reagents (e.g., DCC/HOBt, HCTU) and then reacted with the deprotected N-terminus of the resin-bound chain. prepchem.comuniversiteitleiden.nl

Washing: Excess reagents and byproducts are washed away before the next cycle begins.

This process is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support resin, and all side-chain protecting groups are removed. nih.gov

The incorporation of cyclohexylalanine and its derivatives, such as β-methyl-cyclohexylalanine (β-MeCha), has been shown to confer valuable properties to peptides. acs.org The non-proteinogenic nature and hydrophobicity of the cyclohexyl group can:

Increase Metabolic Stability: The bulky side chain protects adjacent peptide bonds from cleavage by proteases. nih.gov

Enhance Receptor Affinity and Selectivity: The specific size and shape of the cyclohexyl group can lead to more potent and selective binding to biological receptors, as demonstrated in the development of highly potent δ opioid antagonists. acs.org

Improve Bioavailability: The increased lipophilicity can improve the peptide's ability to cross cell membranes. chemimpex.com

Research has shown that apelin-analogues incorporating L-cyclohexylalanine exhibit a significantly longer plasma half-life compared to the native peptide, highlighting the practical benefits of this conjugation strategy. nih.gov

| Derivative | Peptide Context | Observed Effect of Incorporation | Reference |

|---|---|---|---|

| L-Cyclohexylalanine (Cha) | Apelin-13 analogues | Up to 40-fold increase in plasma half-life. | nih.gov |

| β-Methyl-cyclohexylalanine (β-MeCha) | TIPP opioid peptides | Led to subnanomolar δ antagonist activity. | acs.org |

| L-Cyclohexylalanine (Cha) | α-Helical Amphipathic Peptides | Enhanced selective recognition and interaction with cardiolipin. | nih.govacs.org |

Metal Complexes and Coordination Chemistry with Cyclohexylpropanoate Ligands

While this compound itself is not typically a coordinating ligand, its corresponding carboxylate, 2-cyclohexylpropanoate (obtained after hydrolysis of the methyl ester), can act as an effective ligand for a wide range of metal ions. wikipedia.org A coordination complex is formed when a central metal ion (a Lewis acid) bonds to one or more ligands (Lewis bases) through coordinate covalent bonds. purdue.eduwikipedia.org

The carboxylate group of the cyclohexylpropanoate ligand is a versatile donor, capable of coordinating to metal centers in several distinct modes. wikipedia.orgresearchgate.net

Monodentate (κ¹): Only one of the two oxygen atoms of the carboxylate group binds to the metal center.

Bidentate Chelating (κ²): Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers, linking them together to form polynuclear structures or coordination polymers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric bulk of the cyclohexyl group, the reaction stoichiometry, and the presence of other ancillary ligands in the coordination sphere. ias.ac.insemanticscholar.org

Characterization of these metal-ligand complexes involves techniques such as:

Single-Crystal X-ray Diffraction: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

FT-IR Spectroscopy: The difference in the stretching frequencies of the asymmetric (νₐₛ) and symmetric (νₛ) vibrations of the carboxylate group (Δν = νₐₛ - νₛ) can provide insight into the coordination mode. researchgate.net

UV-Vis Spectroscopy: Can be used to study the electronic properties of the complex, particularly for transition metals with d-d electronic transitions.

Magnetic Susceptibility Measurements: Used to determine the magnetic properties of complexes containing paramagnetic metal ions. semanticscholar.org

While specific studies on this compound-derived metal complexes are not extensively detailed in the provided context, the principles of transition metal carboxylate chemistry provide a clear framework for their potential structure and reactivity. wikipedia.orgias.ac.in

Q & A

Q. How can researchers mitigate environmental risks when scaling up this compound synthesis?

- Methodological Answer :

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy to minimize ecological footprint .

- Biodegradation Studies : Use OECD 301B tests to assess aerobic degradation in water/soil systems .

- Waste Stream Management : Partner with certified disposal agencies to treat halogenated or persistent byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.